
Azulene, 1,6-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azulene, 1,6-dihydro- is an aromatic hydrocarbon characterized by its distinctive blue color. It consists of a seven-membered cycloheptatriene ring fused with a five-membered cyclopentadiene ring. This compound is an isomer of naphthalene, which is colorless, whereas azulene is dark blue . Azulene and its derivatives are found in nature as components of many plants and mushrooms, such as Matricaria chamomilla, Artemisia absinthium, Achillea millefolium, and Lactarius indigo .
準備方法
Azulene, 1,6-dihydro- can be synthesized through various methods. One common synthetic route involves the aromatization of hydro derivatives. Another popular approach is the concept developed by Ziegler and Hafner, which starts with cyclopentadiene and annellates the seven-membered ring, with the required five carbon atoms being obtained from the ring-opening of pyridine . Industrial production methods often involve the dehydrogenation and dehydration of bicyclic sesquiterpenoid alcohols found in natural oils .
化学反応の分析
Azulene, 1,6-dihydro- undergoes several types of chemical reactions, including electrophilic substitution reactions at the 1- and 3-positions and nucleophilic addition reactions at the 2-, 4-, 6-, and 8-positions . Common reagents used in these reactions include olefins, active methylenes, enamines, and silyl enol ethers .
科学的研究の応用
Azulene, 1,6-dihydro- and its derivatives have a wide range of scientific research applications. In chemistry, they are used as building blocks for the synthesis of complex organic molecules. In biology and medicine, azulene derivatives have been studied for their anti-inflammatory, antibacterial, and anticancer properties . They are also used in the development of optoelectronic devices, such as molecular switches, sensors, and solar cells .
作用機序
The mechanism of action of azulene, 1,6-dihydro- involves the inhibition of the enzyme cyclooxygenase-2 (COX-2), which participates in the biosynthesis of prostaglandins, key mediators of inflammatory processes . Azulene also exhibits the ability to regulate the secretion of cytokines, proteins that play a significant role in transmitting immunological signals .
類似化合物との比較
Azulene, 1,6-dihydro- is unique compared to other similar compounds due to its distinctive blue color and its non-benzenoid aromatic structure. Similar compounds include guaiazulene, chamazulene, and linderazulene, which are also found in nature and have similar biological properties . Unlike naphthalene, which is colorless, azulene’s unique structure results in its deep blue coloration .
特性
CAS番号 |
63320-32-1 |
|---|---|
分子式 |
C10H10 |
分子量 |
130.19 g/mol |
IUPAC名 |
1,6-dihydroazulene |
InChI |
InChI=1S/C10H10/c1-2-5-9-7-4-8-10(9)6-3-1/h2-7H,1,8H2 |
InChIキー |
APIFYWUZMLOAPJ-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2=C(C=C1)C=CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


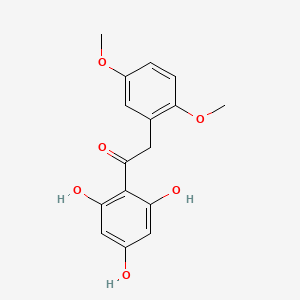

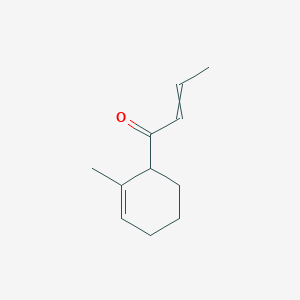
![3,3'-[(Diethylsilanediyl)bis(oxy)]bis(3-methyloctan-2-one)](/img/structure/B14493655.png)

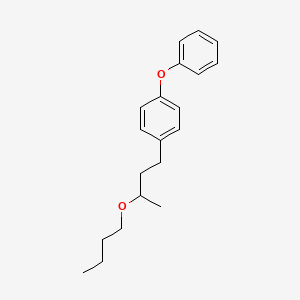
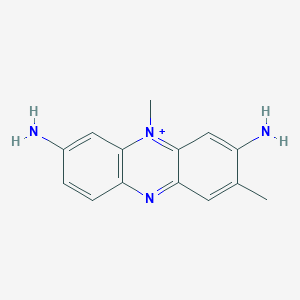

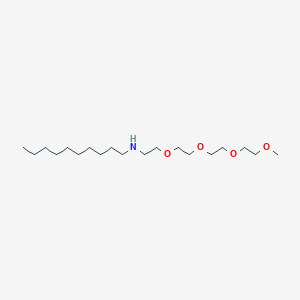
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)
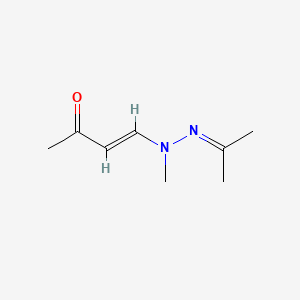
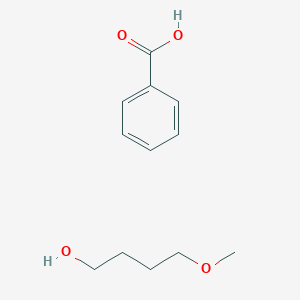
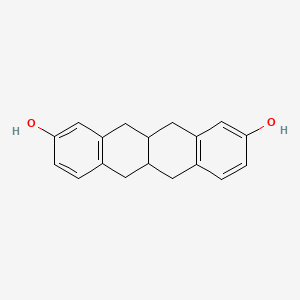
![Dichlorobis[(3,4-dimethylphenyl)methyl]stannane](/img/structure/B14493726.png)
